molecular formula C17H18Cl2O4 B5005326 2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene

2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5005326
M. Wt: 357.2 g/mol
InChI Key: UBWGJSIOXWIDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of two chlorine atoms and a complex ether linkage attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atoms at the 2 and 4 positionsThe reaction conditions often require the use of strong bases and solvents to facilitate the formation of the ether bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro or bromo groups onto the benzene ring.

Scientific Research Applications

2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions, while the ether linkages can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-methoxybenzene: Similar in structure but lacks the complex ether linkage.

    2,4-Dichloroanisole: Another benzene derivative with similar chlorine substitution but different functional groups.

Uniqueness

2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its complex ether linkage, which imparts distinct chemical properties and reactivity compared to simpler benzene derivatives. This makes it valuable in specialized research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O4/c1-20-14-3-2-4-15(12-14)22-9-7-21-8-10-23-17-6-5-13(18)11-16(17)19/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWGJSIOXWIDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.